molecular formula C20H20BrF3N6O2 B2573181 1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 532968-19-7

1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2573181
CAS No.: 532968-19-7
M. Wt: 513.319
InChI Key: OJZFREPFHILKOX-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a methyl-linked imidazo[1,2-a]pyrimidine moiety (3-bromo-5,7-dimethyl substitution) and at the 4-position with a 2-nitro-4-(trifluoromethyl)phenyl group.

  • Electron-withdrawing groups: The nitro (–NO₂) and trifluoromethyl (–CF₃) substituents enhance stability and modulate receptor binding .
  • Heterocyclic systems: The brominated imidazo[1,2-a]pyrimidine may confer selective binding to enzymes or receptors, similar to related imidazo-pyrazine derivatives .
  • Piperazine flexibility: The piperazine ring enables diverse pharmacological interactions, as seen in antipsychotics, antifungals, and anti-mycobacterial agents .

Properties

IUPAC Name

3-bromo-5,7-dimethyl-2-[[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrF3N6O2/c1-12-9-13(2)29-18(21)15(26-19(29)25-12)11-27-5-7-28(8-6-27)16-4-3-14(20(22,23)24)10-17(16)30(31)32/h3-4,9-10H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZFREPFHILKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)Br)CN3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyrimidine core, which is then brominated at the 3-position. The brominated intermediate is subsequently reacted with a piperazine derivative that contains the nitro-substituted phenyl ring. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The piperazine ring can be modified by introducing different substituents at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted piperazine derivatives

Scientific Research Applications

Research indicates that compounds with imidazo[1,2-a]pyrimidine derivatives often exhibit diverse biological activities. The specific compound has been associated with:

  • Anticancer properties : Preliminary studies suggest potential efficacy against various cancer cell lines due to its ability to interact with specific biological targets.
  • Antimicrobial activity : Some analogs have shown effectiveness against bacterial and fungal pathogens.
  • Central Nervous System (CNS) effects : The piperazine component may confer anxiolytic or antidepressant properties.

Drug Development

The compound's structural characteristics make it a candidate for drug development. Notable applications include:

  • Lead Compound for Anticancer Drugs : Its ability to inhibit cell proliferation in cancer models suggests it could serve as a lead compound for further development.
  • Antimicrobial Agents : Similar compounds have been developed as antibiotics or antifungals, indicating this compound’s potential in this area.

Synthesis of Analogues

The reactivity of the piperazine ring allows for the synthesis of various analogues that could enhance or modify biological activities. Researchers can explore:

  • Modifications to the trifluoromethyl group to assess changes in potency.
  • Variations in the imidazo[1,2-a]pyrimidine moiety to understand structure-activity relationships (SAR).

Anticancer Research

A study demonstrated that a related imidazo[1,2-a]pyrimidine compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways. This suggests that the compound could be explored for similar mechanisms due to structural similarities.

Antimicrobial Studies

Research on a related compound indicated strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of the nitro group is hypothesized to enhance permeability through bacterial membranes, suggesting that modifications to this compound might yield effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and nitro groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Structural Insights :

  • The target compound’s imidazo[1,2-a]pyrimidine group distinguishes it from TFMPP and purine-linked derivatives but shares similarities with imidazo-pyrazines in .
  • The –CF₃ and –NO₂ groups mirror TFMPP’s psychostimulant properties but may redirect activity toward antimicrobial or CNS targets due to the heterocyclic system .

Functional and Pharmacological Comparison

Antimicrobial Activity

  • Piperazine derivatives with aryl-nitro groups (e.g., ) exhibit biofilm inhibition in C. albicans (50% hyphae reduction at 100 μM) . The target compound’s nitro group may similarly disrupt microbial adhesion or enzymatic pathways.
  • Purine-linked piperazines () show anti-mycobacterial activity (MIC < 1 μM for M. tuberculosis), suggesting the target’s imidazo-pyrimidine could enhance DNA/RNA targeting .

Central Nervous System (CNS) Activity

  • TFMPP () activates serotonin receptors, causing stimulant effects, while oxadiazole-piperazines () inhibit monoamine oxidase (MAO) for antidepressant effects . The target’s –CF₃ group may enhance blood-brain barrier penetration, but its bulky imidazo-pyrimidine could limit receptor affinity compared to smaller analogs.

Enzyme Inhibition

  • Biphenyl-triazine-piperazines () inhibit acetylcholinesterase (IC₅₀ = 2.91 μM), whereas the target’s nitro group may confer distinct electron modulation for kinase or protease inhibition .

Pharmacokinetic and Toxicological Considerations

  • Metabolism : Piperazines like TFMPP undergo hepatic metabolism to 1-aryl-piperazines (~10% excretion), complicating toxicological detection . The target’s bromine and nitro groups may slow metabolism, increasing half-life .
  • Toxicity: Hallucinogenic piperazines () highlight risks of off-target CNS effects, but the target’s steric bulk may reduce such risks .

Data Tables

Table 1: Structural and Functional Comparison of Key Piperazine Derivatives

Feature Target Compound Imidazo-Pyrazine () TFMPP ()
Core Heterocycle Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrazine Piperazine
Electron-Modifying Groups –NO₂, –CF₃ –NO₂, –OCH₂C₆H₄CF₃O –CF₃
Bioactivity Hypothetical: Antimicrobial/CNS Antimicrobial (analog-based) Psychostimulant

Table 2: Pharmacological Profiles of Piperazine Derivatives

Compound Type Target Enzyme/Receptor IC₅₀/EC₅₀ Therapeutic Application Evidence
Oxadiazole-piperazines MAO-A/MAO-B 0.1–10 μM Antidepressant
Biphenyl-triazine-piperazines Acetylcholinesterase 2.91 μM Alzheimer’s treatment
Purine-linked piperazines M. tuberculosis enzymes MIC < 1 μM Anti-tuberculosis

Biological Activity

The compound 1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring an imidazo[1,2-a]pyrimidine moiety and a piperazine ring, suggests diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound can be broken down into several key components:

  • Imidazo[1,2-a]pyrimidine moiety : Known for its biological activity, particularly in targeting various enzymes and receptors.
  • Piperazine ring : Enhances solubility and bioavailability while allowing for various chemical modifications.
  • Substituents : The presence of bromine, nitro, and trifluoromethyl groups significantly influences the compound's reactivity and biological interactions.

Biological Activity

Research indicates that compounds containing imidazo[1,2-a]pyrimidine derivatives exhibit a range of biological activities. The specific activities of this compound include:

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. This is attributed to the imidazo[1,2-a]pyrimidine structure, which has been previously linked to antimicrobial efficacy against various pathogens.

Antiparasitic Effects

Similar compounds have demonstrated antiparasitic activity. The structural features of this compound may enhance its effectiveness against parasitic infections.

Central Nervous System (CNS) Activity

The piperazine component is often associated with CNS activity. This suggests potential applications in treating neurological disorders or as anxiolytic agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with structurally similar compounds reveals insights into how modifications affect activity:

Compound NameStructural FeaturesBiological Activity
3-Bromo-5-methylimidazo[1,2-a]pyrimidineLacks trifluoromethyl groupAntimicrobial
4-(Trifluoromethyl)phenylpiperazineLacks imidazo[1,2-a]pyrimidineCNS activity
5-Nitroimidazo[1,2-a]pyridineSimilar heterocyclic structureAntiparasitic

The unique combination of functional groups in 1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine may enhance its efficacy and specificity compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds. For instance:

  • Insecticidal Properties : Research on broflanilide, a related meta-diamide compound, revealed high efficacy against various pests due to its novel mode of action as a GABA-gated chloride channel allosteric modulator . This suggests that similar mechanisms may be exploitable in our compound.
  • Antiviral Potential : Investigations into imidazo[1,2-a]pyrimidine derivatives have shown potential as antiviral agents against Hepatitis C virus (HCV), indicating that structural analogs could be developed for therapeutic use .
  • CNS Applications : Piperazine derivatives have been explored for their anxiolytic effects in animal models, highlighting the relevance of this moiety in developing treatments for anxiety disorders .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Imidazo-pyrimidine alkylationPropargyl bromide, K₂CO₃, DMF, RT, 6–7 h65–75
Piperazine coupling2-Nitro-4-(trifluoromethyl)phenyl chloride, NaH, DMSO, 80°C50–60

How is the compound structurally characterized post-synthesis?

Basic Research Question
Characterization employs:

Spectroscopy :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C) .
  • IR : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹) .

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₉H₁₇BrF₃N₅O₂: calculated 496.04, observed 496.08) .

What preliminary biological assays are recommended for this compound?

Basic Research Question
Initial screening should focus on:

Antimicrobial Activity : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Anticancer Potential : Cytotoxicity in cell lines (e.g., MDA-MB-231) via MTT assays, with IC₅₀ calculations .

Receptor Binding : Radioligand displacement studies for serotonin (5-HT₂A) or dopamine receptors due to structural similarity to known ligands .

How do structural modifications on the piperazine ring influence biological activity?

Advanced Research Question
Substituents at the piperazine 4-position significantly modulate activity:

  • Electron-Withdrawing Groups (e.g., NO₂) : Enhance receptor binding affinity but may reduce metabolic stability .
  • Bulky Groups (e.g., trifluoromethylphenyl) : Improve selectivity for targets like CCR5 over muscarinic receptors .

Q. Table 2: SAR of Piperazine Derivatives

SubstituentBiological Activity (IC₅₀)Reference
4-Nitro-phenylLoss of anti-invasive activity in MMP-2 assays
4-HydroxyethylMMP-2 inhibition (IC₅₀ = 0.5 µM)
2-TrifluoromethylphenylCCR5 antagonism (IC₅₀ = 10 nM)

Methodological Insight : Use molecular docking to predict interactions (e.g., nitro groups forming hydrogen bonds with active-site residues) .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question
Discrepancies often arise from:

Assay Conditions : Variations in cell lines (e.g., PBMCs vs. immortalized lines) or serum concentrations .

Solubility Issues : Poor aqueous solubility of trifluoromethyl groups may artificially lower activity in vitro .
Resolution Strategies :

  • Repeat assays under standardized conditions (e.g., 10% FBS, pH 7.4).
  • Use prodrug strategies (e.g., esterification) to improve bioavailability .

What strategies improve pharmacokinetic properties like oral bioavailability?

Advanced Research Question
Key approaches include:

Truncation : Reducing piperazine ring size enhances metabolic stability (e.g., replacing piperidine with piperazine improved half-life in rats) .

PEGylation : Attaching polyethylene glycol to the imidazo-pyrimidine core increases solubility .

Prodrug Design : Masking nitro groups with acetylated precursors mitigates first-pass metabolism .

What safety precautions are necessary when handling this compound?

Basic Research Question

PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation (H315/H319 hazards) .

Ventilation : Use fume hoods to avoid inhalation of nitro group-derived vapors .

Disposal : Incinerate in EPA-approved facilities to prevent environmental release of brominated byproducts .

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